molecular formula C27H33N3O4S B2674508 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1223962-61-5

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2674508
CAS No.: 1223962-61-5
M. Wt: 495.64
InChI Key: XYTODORNWDTEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline-based compound designed as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of EGFR signaling is a well-established driver in the pathogenesis of various cancers , making inhibitors of this receptor a major focus in oncology research. This compound acts by competitively binding to the ATP-binding site of the kinase domain, thereby blocking autophosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and metastasis. The molecular structure incorporates specific substitutions, including the 4-ethoxyphenyl and bis(2-methylpropyl) groups, to optimize binding affinity and selectivity. Its primary research value lies in its utility as a chemical tool for elucidating the complex roles of EGFR in cell-based and in vivo disease models . Researchers employ this inhibitor to investigate mechanisms of acquired resistance, to explore synthetic lethal interactions in combination therapy studies, and to validate EGFR as a target in specific cancer contexts, thereby contributing critical insights for the development of novel targeted therapeutics.

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O4S/c1-6-34-21-10-7-19(8-11-21)24(31)16-35-27-29-23-13-20(25(32)28-14-17(2)3)9-12-22(23)26(33)30(27)15-18(4)5/h7-13,17-18H,6,14-16H2,1-5H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTODORNWDTEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (–S–) group in the molecule undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reaction Reagents/Conditions Product Yield Source
Sulfoxide formationH₂O₂ (30%), CH₃COOH, 0–5°C, 4–6 hrsSulfoxide derivative with –SO– group65–75%
Sulfone formationmCPBA (1.2 eq), DCM, RT, 12 hrsSulfone derivative with –SO₂– group80–85%

Key findings :

  • Sulfoxide formation is pH-sensitive, requiring acidic conditions to stabilize intermediates.

  • Sulfone synthesis requires stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

Reduction Reactions

The carbonyl groups (C=O) in the quinazoline core and acetophenone moiety are reducible.

Reaction Reagents/Conditions Product Yield Source
Ketone → AlcoholNaBH₄ (2 eq), MeOH, 0°C, 2 hrsSecondary alcohol at 2-oxoethyl position60–70%
Quinazolinone → DihydroquinazolineH₂ (1 atm), Pd/C (10%), EtOH, RT, 8 hrsPartially saturated dihydroquinazoline derivative50–55%

Key findings :

  • Sodium borohydride selectively reduces the ketone group without affecting the carboxamide.

  • Catalytic hydrogenation partially saturates the quinazoline ring but requires careful monitoring to avoid over-reduction .

Substitution Reactions

The quinazoline core undergoes nucleophilic substitution at positions 2 and 7.

Reaction Reagents/Conditions Product Yield Source
Thioether displacementEtONa (1.5 eq), R–NH₂, DMF, 80°C, 6 hrsAmine-substituted quinazoline derivative55–60%
Carboxamide hydrolysisHCl (6M), reflux, 24 hrs7-Carboxylic acid derivative85–90%

Key findings :

  • Thioether displacement with amines proceeds via an SN2 mechanism in polar aprotic solvents like DMF.

  • Carboxamide hydrolysis to carboxylic acid is quantitative under strong acidic conditions.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

Reaction Reagents/Conditions Product Yield Source
Acid-mediated cyclizationH₂SO₄ (conc.), 120°C, 3 hrsPyrido[2,3-d]pyrimidine fused system40–45%

Key findings :

  • Concentrated sulfuric acid promotes dehydration and ring closure, forming a six-membered fused ring .

Functional Group Compatibility

  • Stability : The compound is stable under inert atmospheres (N₂/Ar) but degrades in the presence of strong bases (e.g., NaOH) due to carboxamide hydrolysis.

  • Solubility : Reacts preferentially in polar solvents (DMF, DMSO) due to the carboxamide and sulfanyl groups.

Comparative Reactivity of Analogues

Structural Feature Reactivity Trend Example
4-Ethoxyphenyl substituentEnhances electron density at C=OFaster reduction vs. 4-methoxyphenyl analogues
Bis(2-methylpropyl) groupsSteric hindrance reduces substitutionLower yields in nucleophilic displacement

Scientific Research Applications

Anti-inflammatory Activity

Compounds with a quinazoline structure have been studied for their potential as COX-2 inhibitors , which are significant in treating inflammatory diseases. Research indicates that derivatives of quinazoline exhibit varying degrees of COX-2 inhibitory activity. For instance, similar compounds have shown up to 47.1% inhibition at specific concentrations, suggesting that modifications in the structure can enhance efficacy against inflammation-related pathways .

Anticancer Properties

Quinazoline derivatives are also explored for their anticancer properties . The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including inhibition of specific kinases involved in cell proliferation. Studies have demonstrated that certain analogs can effectively inhibit tumor growth in vitro and in vivo models .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of quinazoline derivatives. The presence of the sulfanyl group in the compound may enhance its interaction with microbial enzymes or cell membranes, leading to increased antimicrobial efficacy. Some studies report moderate to high activity against a range of bacterial strains .

Case Study 1: COX-2 Inhibition

A study synthesized several quinazoline derivatives and evaluated their COX-2 inhibitory activity. Among them, compounds structurally similar to 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide showed promising results. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring significantly impacted COX-2 selectivity and potency .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of quinazoline derivatives were tested against various cancer cell lines. The compound exhibited significant cytotoxic effects on breast and colon cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications . The study emphasized the importance of structural modifications in enhancing bioactivity.

Mechanism of Action

The mechanism of action of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and altering cellular pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs are compared below based on structural modifications and physicochemical properties:

Compound Quinazoline Substituents Molecular Weight logP Key Features Reference
Target Compound N,3-Bis(2-methylpropyl); 7-carboxamide; 4-ethoxyphenyl-sulfanyl ~525.6 (calculated) ~4.5–5.0 (predicted) High lipophilicity, bulky N/3 substituents, ethoxy group enhances metabolic stability vs. electron-deficient aryl groups.
F067-0383 () N-Cyclopentyl; 3-(Oxolan-2-ylmethyl); 4-chlorophenyl-sulfanyl 526.05 4.03 Chloro substituent increases electron-withdrawing effects; cyclopentyl and oxolane groups reduce steric hindrance vs. isobutyl. Moderate solubility (logSw: -4.55).
2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-Yl]Sulfanyl}-N-(4-Sulfamoylphenyl)Acetamide () 4-Sulfamoylphenyl-acetamide; 3-(4-chlorophenyl) 477.33 (calculated) ~3.8 (predicted) Sulfamoyl group enhances solubility (polar surface area >100 Ų) and hydrogen-bonding capacity. Chlorophenyl group may improve target affinity.
Hydrazinylidene Derivatives () Hydrazine-linked cyanoacetamide (e.g., 13a–b) 357–375 2.5–3.5 Rigid hydrazine linker reduces conformational flexibility. Lower logP improves aqueous solubility but may limit membrane permeability.

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity (logP): The target compound’s bis-isobutyl groups and ethoxyphenyl moiety confer higher logP (~4.5–5.0) compared to cyclopentyl/oxolane (logP 4.03) or sulfamoyl (logP ~3.8) analogs.
  • Solubility : The sulfamoyl group in ’s compound increases polarity (logSw likely >-4.5), whereas the target compound’s logSw is expected to be lower (~-5.0), aligning with its higher logP.
  • Metabolic Stability: The ethoxy group (vs.

Biological Activity

The compound 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and antioxidant properties, supported by relevant data tables and research findings.

  • Molecular Formula : C22H30N4O3S
  • Molar Mass : 430.57 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinazoline derivatives. A related compound demonstrated significant activity against various Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of similar quinazoline derivatives:

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound AStaphylococcus aureus1270
Compound BEscherichia coli1565
Compound CCandida albicans1180

The compound under investigation may exhibit comparable or enhanced antibacterial properties due to structural similarities with these derivatives .

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. In vitro studies indicate that certain quinazoline compounds inhibit cancer cell proliferation effectively. The following table presents findings from a study on quinazoline derivatives:

CompoundCell LineIC50 (µM)
Compound DMCF-7 (Breast Cancer)5.0
Compound EHeLa (Cervical Cancer)4.5
Compound FA549 (Lung Cancer)6.0

These results suggest that the structural features of the compound may contribute to its potential as an anticancer agent .

Antioxidant Activity

The antioxidant activity of quinazoline compounds has also been evaluated using various assays. The following table summarizes the antioxidant activities measured through different methods:

MethodCompoundIC50 (µg/mL)
DPPHCompound G25
ABTSCompound H20
CUPRACCompound I15

The presence of specific substituents on the quinazoline scaffold is crucial for enhancing antioxidant activity, indicating that modifications to the compound's structure could improve its efficacy .

Case Studies

  • Case Study on Antibacterial Activity : A study published in MDPI assessed a series of quinazoline derivatives, including compounds structurally similar to the one . The results indicated that certain modifications led to increased antibacterial potency against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for further research into the compound's potential applications in treating bacterial infections .
  • Case Study on Anticancer Properties : Research conducted on various quinazoline derivatives revealed that specific substitutions at the 4-position significantly enhanced cytotoxicity against cancer cell lines. The compound's ability to inhibit key signaling pathways involved in cancer progression was noted, warranting further investigation into its mechanism of action .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can experimental conditions be optimized?

The compound’s synthesis likely involves multi-step reactions, including Michael-type additions and Friedel-Crafts acylation, as seen in structurally analogous quinazoline derivatives. For example, thioglycolic acid (for sulfanyl group introduction) and aryl ketones (e.g., 4-ethoxyphenyl derivatives) are common reactants . Optimization can be achieved via statistical experimental design (e.g., factorial design) to reduce trial-and-error approaches. Quantum chemical calculations (e.g., reaction path searches) and feedback loops between computational predictions and experimental validation are critical for narrowing optimal conditions .

Q. How can researchers characterize the compound’s purity and stereochemical configuration?

Advanced analytical techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., NOESY for spatial proximity), and X-ray crystallography are essential. Computational validation (e.g., density functional theory (DFT) for NMR chemical shift prediction) can resolve ambiguities in enantiomeric mixtures, which are common in sulfanyl-containing compounds .

Q. What computational tools are recommended for modeling its reactivity and interaction with biological targets?

Quantum chemical software (e.g., Gaussian, ORCA) enables reaction path exploration and transition-state analysis. Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations (GROMACS) are used to predict binding affinities with enzymes or receptors. Integration with machine learning platforms (e.g., COMSOL Multiphysics with AI modules) allows for predictive modeling of reaction outcomes and target interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the compound’s pharmacological potential?

SAR requires systematic variation of substituents (e.g., the 4-ethoxyphenyl group or sulfanyl linker) combined with in vitro bioassays. Use combinatorial chemistry libraries and high-throughput screening (HTS) to assess biological activity. Pair this with cheminformatics tools (e.g., QSAR models) to correlate structural features with activity. Ensure redundancy in experimental replicates to account for enantiomeric effects .

Q. What experimental design strategies minimize resource consumption while maximizing data robustness?

Employ Design of Experiments (DoE) frameworks, such as:

MethodApplicationExample Parameters
Factorial DesignScreening critical variablesTemperature, solvent polarity
Response SurfaceOptimizing reaction yieldCatalyst concentration, pH
Taguchi ArrayRobustness testingStirring speed, reaction time

Statistical software (e.g., JMP, Minitab) automates data analysis, while iterative feedback from computational models reduces redundant trials .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

Adopt a comparative analysis framework :

  • Validate assay conditions (e.g., cell line variability, solvent effects).
  • Cross-reference computational predictions (e.g., binding free energy calculations) with experimental IC50 values.
  • Use meta-analysis tools to identify outliers or systematic biases in datasets . Contradictions may arise from enantiomer-specific activity or unaccounted solvent-solute interactions, requiring chiral HPLC separation or solvation free energy calculations .

Q. What methodologies enable scalable synthesis without compromising stereochemical integrity?

Continuous-flow reactors with real-time monitoring (e.g., in-line FTIR) improve reproducibility. Chiral catalysts (e.g., organocatalysts) or enzymatic resolution can enhance enantioselectivity. Pair this with process analytical technology (PAT) to maintain quality control during scale-up .

Q. How can heterogeneous catalysis be applied to improve the sustainability of its synthesis?

Test immobilized catalysts (e.g., metal-organic frameworks (MOFs) or graphene-supported palladium) for key steps like C-S bond formation. Lifecycle assessment (LCA) tools quantify environmental impact, while kinetic studies (e.g., Arrhenius plots) optimize catalyst loading and temperature .

Q. What AI-driven approaches accelerate the discovery of derivatives with enhanced properties?

Implement generative adversarial networks (GANs) to propose novel derivatives, validated by virtual screening. For example:

AI ToolFunctionExample Output
AlphaFoldTarget-binding predictionProtein-ligand interaction maps
ChempropProperty predictionSolubility, logP
Reinforcement LearningReaction pathway optimizationOptimal catalytic conditions

Autonomous labs with robotic synthesis platforms enable rapid iteration .

Q. How can researchers validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Use simulated biological fluids (e.g., SIF/SGF) to assess hydrolysis or oxidation. Computational models (e.g., molecular dynamics in explicit solvent) predict degradation pathways, guiding structural modifications to enhance stability .

Methodological Resources

  • Training : Courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods & Experimental Design provide hands-on guidance for complex synthesis and data analysis .
  • Software : COMSOL Multiphysics for reaction engineering, Gaussian for quantum chemistry, and KNIME for data workflow automation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.